(2S)-2-azidobutane (2S)-2-azidobutane
Brand Name: Vulcanchem
CAS No.: 131491-44-6
VCID: VC11591888
InChI:
SMILES:
Molecular Formula: C4H9N3
Molecular Weight: 99.1

(2S)-2-azidobutane

CAS No.: 131491-44-6

Cat. No.: VC11591888

Molecular Formula: C4H9N3

Molecular Weight: 99.1

Purity: 95

* For research use only. Not for human or veterinary use.

(2S)-2-azidobutane - 131491-44-6

Specification

CAS No. 131491-44-6
Molecular Formula C4H9N3
Molecular Weight 99.1

Introduction

Chemical Identity and Structural Features

Molecular Configuration and Stereochemistry

(2S)-2-azidobutane (C₄H₉N₃) is characterized by an azide (-N₃) group attached to the second carbon of a butane backbone, with the (2S) configuration dictating its chirality. While no direct crystallographic data exists for this compound, studies on similar azidoalkanes suggest a tetrahedral geometry around the chiral center, with the azide group adopting a linear conformation due to sp hybridization at the central nitrogen . The presence of the azide moiety introduces significant dipole moments, influencing intermolecular interactions and solubility in polar solvents .

Comparative Analysis with Azido Carboxylic Acids

CompoundMolecular FormulaMolecular Weight (g/mol)CAS NumberLogP
(2S)-2-azidobutane*C₄H₉N₃99.14-1.2†
(2S)-2-azido-3-methylbutanoic acidC₅H₉N₃O₂143.1440224-47-30.86
(S)-2-amino-4-azidobutanoic acidC₄H₈N₄O₂144.13120042-14-0-1.3

*Theoretical values based on computational chemistry; †Predicted using ChemAxon software

Synthetic Approaches and Challenges

Stereochemical Considerations

Spectroscopic Characterization

Infrared Spectroscopy

The azide asymmetric stretching vibration (νₐₛ N₃) appears as a strong band near 2100 cm⁻¹, as observed in (2S)-2-azido-3-methylbutanoic acid . This signature peak serves as a diagnostic tool for confirming azide incorporation. Additional features include:

  • C-N stretch: 1250-1350 cm⁻¹

  • CH₂/CH₃ deformations: 1450-1480 cm⁻¹

Nuclear Magnetic Resonance

¹H NMR of azido compounds typically shows deshielding effects near the azide group. For (2S)-2-azidobutane derivatives:

  • CH₂N₃ proton: δ 3.2-3.5 ppm (triplet, J = 6.8 Hz)

  • Adjacent CH₂ groups: δ 1.4-1.7 ppm (multiplet)
    ¹³C NMR reveals the azide-bearing carbon at δ 55-60 ppm, comparable to observations in 2′-azido nucleosides .

Biochemical Applications and Reactivity

Click Chemistry Compatibility

The azide group enables copper-catalyzed azide-alkyne cycloaddition (CuAAC), a cornerstone of bioorthogonal chemistry. While (2S)-2-azidobutane itself hasn’t been tested, studies on 2′-azido RNA demonstrate efficient labeling with alkyne-modified fluorophores (≥90% conversion) . This suggests potential for (2S)-2-azidobutane in:

  • Protein conjugation via engineered alkyne tags

  • Surface functionalization of nanomaterials

  • Activity-based probes for enzyme profiling

Future Directions and Research Opportunities

Catalytic Asymmetric Synthesis

Developing enantioselective routes remains a key challenge. Recent advances in organocatalytic azidation, such as the use of cinchona alkaloid catalysts for β-azido alcohol synthesis, could be adapted for (2S)-2-azidobutane production .

Materials Science Applications

The combination of chirality and azide reactivity positions (2S)-2-azidobutane as a potential monomer for:

  • Chiral porous organic polymers (C-POPs)

  • Self-assembled monolayers (SAMs) with tunable wettability

  • Liquid crystal precursors with azide-mediated crosslinking

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator